molecular formula C27H38N2O4 B1683045 Verapamil CAS No. 52-53-9

Verapamil

Cat. No.: B1683045
CAS No.: 52-53-9
M. Wt: 454.6 g/mol
InChI Key: SGTNSNPWRIOYBX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Verapamil is a non-dihydropyridine calcium channel blocker . Its primary targets are the L-type calcium channels located in the vascular smooth muscle, cardiac myocytes, and cardiac nodal tissue (AV and SA nodes) . These channels play a crucial role in regulating the influx of calcium ions, which is essential for muscle contraction and electrical conduction within the heart .

Mode of Action

This compound inhibits the influx of calcium ions through these L-type calcium channels . By blocking these channels, this compound reduces the intracellular concentration of calcium ions, leading to relaxation of vascular smooth muscle and a decrease in electrical conduction within the heart . This results in dilation of the arteries, reduced force of heart contraction, and slowing of the heart rate .

Biochemical Pathways

This compound’s action on calcium channels affects several biochemical pathways. It has been shown to inhibit the thioredoxin-interacting protein (TXNIP)/nod-like receptor protein 3 (NLRP3) inflammasome pathway, which plays a critical role in the pathogenesis of non-alcoholic fatty liver disease . By inhibiting this pathway, this compound can ameliorate hepatic inflammation .

Pharmacokinetics

This compound is well absorbed following oral administration, but only about 20–35% of an oral dose reaches systemic circulation as unchanged drug due to first-pass metabolism . The drug is extensively metabolized in the liver, and its elimination half-life ranges from 2.8 to 7.4 hours . This compound’s pharmacokinetics can be influenced by factors such as age, liver function, and the presence of certain genetic polymorphisms .

Result of Action

The blockade of calcium channels by this compound leads to several cellular and molecular effects. It can boost β-cell proliferation, enhance glucose-stimulated insulin secretion, and fortify cellular resilience . This compound also reduces the expression of TXNIP, a molecule involved in β-cell apoptosis and glucotoxicity-induced β-cell death . This can lead to cytoprotective and proliferative effects on pancreatic β-cells .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the onset, grade, and brain distribution of Alzheimer’s disease pathological hallmarks, the time-sequential appearances of Alzheimer’s disease-related cognitive and behavioral dysfunction, and the chronobiologic and gender impact on calcium homeostasis and Alzheimer’s disease pathogenesis may condition the efficacy of this compound . Furthermore, the presence of other drugs, patient’s diet, and individual genetic factors can also influence the drug’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Verapamil interacts with various enzymes and proteins, primarily through its role as a calcium channel blocker. It is known to interact with cytochrome P450 enzymes, which are involved in its metabolism . This compound is also a potent inhibitor of P-glycoprotein function , which plays a crucial role in drug transport and distribution.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by blocking calcium channels, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been found to regulate the thioredoxin system and promote an anti-oxidative, anti-apoptotic, and immunomodulatory gene expression profile in human islets .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its role as a calcium channel blocker. It binds to L-type calcium channels, inhibiting the influx of calcium ions into cells . This can lead to a decrease in intracellular calcium levels, which can affect various cellular processes, including muscle contraction, cell signaling, and neurotransmitter release.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, a study showed that long-term low-dose this compound effectively prevents the development of cognitive impairment induced by a certain compound in aged animals . This suggests that this compound may have long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study showed that this compound at a dose of 1mg/kg/d prevented the development of cognitive impairment in an aged mouse model of sporadic Alzheimer’s disease .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is subject to extensive oxidative metabolism mediated by cytochrome P450 enzymes, with less than 5% of an oral dose being excreted unchanged in urine . This compound is also known to be a potent inhibitor of P-glycoprotein function, which can affect the transport and distribution of various other drugs .

Transport and Distribution

This compound is widely distributed throughout body tissues . It is transported and distributed within cells and tissues primarily through its interaction with P-glycoprotein, a transporter protein that plays a crucial role in drug transport and distribution .

Subcellular Localization

A study investigating the transport of fluorescence-labeled this compound at the blood-retinal barrier suggested that this compound may be partially sequestered in lysosomes within retinal pigment epithelial cells .

Chemical Reactions Analysis

Types of Reactions

Verapamil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and pharmacokinetics .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like ozone and hydroxyl radicals . The conditions for these reactions are carefully controlled to ensure the desired outcomes, such as the formation of specific metabolites.

Major Products Formed

The major products formed from the reactions of this compound include its metabolites, which are primarily excreted through the kidneys . These metabolites are crucial for understanding the drug’s pharmacological effects and potential side effects.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTNSNPWRIOYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041152
Record name (+/-)-Verapamil
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Molecular Weight

454.6 g/mol
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Physical Description

Solid
Record name Verapamil
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Boiling Point

BP: 245 °C at 0.01 mm Hg, 243-246 °C at 1.00E-02 mm Hg
Record name Verapamil
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Record name Verapamil
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Solubility

Solubility (mg/mL): water 83, ethanol (200 proof) 26, propylene glycol 93, ethanol (190 proof) >100, methanol >100, 2-propanol 4.6, ethyl acetate 1.0, DMF >100, methylene chloride >100, hexane 0.001; Freely soluble in chloroform, practically insoluble in ether /Verapamil hydrochloride/, Practically insoluble in water, Sparingly soluble in hexane; soluble in benzene, ether; freely soluble in the lower alcohols, acetone, ethyl acetate, chloroform, 4.47 mg/L
Record name Verapamil
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Record name Verapamil
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Mechanism of Action

Verapamil inhibits L-type calcium channels by binding to a specific area of their alpha-1 subunit,Cav1.2, which is highly expressed on L-type calcium channels in vascular smooth muscle and myocardial tissue where these channels are responsible for the control of peripheral vascular resistance and heart contractility. Calcium influx through these channels allows for the propagation of action potentials necessary for the contraction of muscle tissue and the heart's electrical pacemaker activity. Verapamil binds to these channels in a voltage- and frequency-dependent manner, meaning affinity is increased 1) as vascular smooth muscle membrane potential is reduced, and 2) with excessive depolarizing stimulus. Verapamil's mechanism of action in the treatment of angina and hypertension is likely due to the mechanism described above. Inhibition of calcium influx prevents the contraction of vascular smooth muscle, causing relaxation/dilation of blood vessels throughout the peripheral circulation - this lowers systemic vascular resistance (i.e. afterload) and thus blood pressure. This reduction in vascular resistance also reduces the force against which the heart must push, decreasing myocardial energy consumption and oxygen requirements and thus alleviating angina. Electrical activity through the AV node is responsible for determining heart rate, and this activity is dependent upon calcium influx through L-type calcium channels. By inhibiting these channels and decreasing the influx of calcium, verapamil prolongs the refractory period of the AV node and slows conduction, thereby slowing and controlling the heart rate in patients with arrhythmia. Verapamil's mechanism of action in the treatment of cluster headaches is unclear, but is thought to result from an effect on other calcium channels (e.g. N-, P-, Q-, or T-type). Verapamil is known to interact with other targets, including other calcium channels, potassium channels, and adrenergic receptors., Calcium antagonists inhibit excitation-contraction coupling in myocardial and smooth muscle by blocking the transmembrane carrier of calcium. This results in decreased myocardial contractility and in vasodilatation. ... /Salt not specified/, Verapamil has been shown to be neuroprotective in several acute neurotoxicity models due to blockade of calcium entry into neurons. However, the potential use of verapamil to treat chronic neurodegenerative diseases has not been reported. Using rat primary mesencephalic neuron/glia cultures, we report that verapamil significantly inhibited LPS-induced dopaminergic neurotoxicity in both pre- and post-treatment experiments. Reconstituted culture studies revealed that the presence of microglia was essential in verapamil-elicited neuroprotection. Mechanistic studies showed that decreased production of inflammatory mediators from LPS-stimulated microglia underlay neuroprotective property of verapamil. Further studies demonstrated that microglial NADPH oxidase (PHOX), the key superoxide-producing enzyme, but not calcium channel in neurons, is the site of action for the neuroprotective effect of verapamil. This conclusion was supported by the following two observations: 1) Verapamil failed to show protective effect on LPS-induced dopaminergic neurotoxicity in PHOX-deficient (deficient in the catalytic subunit of gp91(phox)) neuron/glia cultures; 2) Ligand binding studies showed that the binding of (3)H-verapamil onto gp91(phox) transfected COS7 cell membranes was higher than the non-transfected control. The calcium channel-independent neuroprotective property of verapamil was further supported by the finding that R(+)-verapamil, a less active form in blocking calcium channel, showed the same potency in neuroprotection, inhibition of pro-inflammatory factors production and binding capacity to gp91(phox) membranes as R(-)-verapamil, the active isomer of calcium channel blocker. In conclusion, our results demonstrate a new indication of verapamil-mediated neuroprotection through a calcium channel-independent pathway and provide a valuable avenue for the development of therapy for inflammation-related neurodegenerative diseases.
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Color/Form

Viscous, pale yellow oil

CAS No.

52-53-9
Record name Verapamil
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Melting Point

< 25 °C
Record name Verapamil
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Synthesis routes and methods I

Procedure details

Verapamil hydrochloride was added to a solution of 25% deuterated sulfuric acid in deuterated water (v/v) and deuterated methanol. The solution was stirred for 140 hours at 90° C. The pH was adjusted to 12.0 and the mixture extracted with ethyl acetate. The combined ethyl acetate extracts were washed with water, dried over magnesium sulfate and evaporated to yield a viscous oil. This oil was dissolved in ether and ethereal hydrochloride was added to precipitate the hydrochloride salt. The salt was collected by filtration and crystallized from ethyl acetate to obtain deuterated verapamil as a white solid.
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Synthesis routes and methods II

Procedure details

In carrying out this synthesis, the following materials were used. Homovanillyl alcohol, Aldrich, 99%, Cat. No. 148830-10G, Batch No. 19516EO; potassium carbonate, Aldrich, 99%; triethylamine, Aldrich, 99.5%, Cat. No. 471283-500 mL, Batch No. 04623HD; methanesulfonyl chloride, Aldrich, 99.5%, Cat. No. 471259-500 mL, Batch No. 13209KC; 3,4-dimethoxyphenylacetonitrile, Aldrich, Cat. No. 126349-100G, Batch No. 08011BD; 2-iodopropane, Aldrich, 99%, Cat. No. 148938-100G, Batch #, 03604DD; diisopropylamine, redistilled, Aldrich, 99.95%, Cat. No. 386464-100 mL, Batch #00944TD; butyllithium, 1.6 M solution in hexanes, Aldrich, Cat. No. 186171-100 mL, Batch #20709PD; 3-bromo-1-propanol, Aldrich, 97%, Cat. No. 167169-25G, Batch No. 0901DE; dichloromethane, Aldrich, Cat. No. 270997-2L, Batch #: 00434 KD; sodium triacetoxyborohydride, Aldrich, 95%, Cat. No. 316393-25G, Batch No. 07920LD; N,N-diisopropylethylamine, Aldrich, Cat. No. 387649-100 mL, Batch No. 06448PC.
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Synthesis routes and methods III

Procedure details

Weighed quantities of verapamil hydrochloride and Eudragit L100 were mixed in a blender. The mass was granulated using molten compritol. Granules of verapamil thus obtained were further blended using Kollidon SR and lactose, lubricated using magnesium stearate and compressed into tablets.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Verapamil's primary molecular target?

A1: this compound primarily targets L-type voltage-gated calcium channels (Cav1.2) [, , , ]. These channels play a crucial role in calcium influx, influencing various physiological processes, particularly in cardiac and smooth muscle cells.

Q2: How does this compound interact with L-type calcium channels?

A2: this compound exhibits a higher affinity for the inactivated state of L-type calcium channels []. Binding to these channels, this compound inhibits calcium influx, leading to a decrease in intracellular calcium concentration.

Q3: What are the downstream effects of this compound's interaction with its target?

A3: By inhibiting calcium influx through L-type channels, this compound exerts several downstream effects, including:

  • Cardiac: Decreased heart rate, reduced myocardial contractility, and prolonged atrioventricular (AV) nodal conduction time [, , , ].
  • Vascular: Relaxation of vascular smooth muscle, leading to vasodilation and reduced blood pressure [, , ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound's molecular formula is C27H38N2O4, and its molecular weight is 454.6 g/mol.

Q5: What is the bioavailability of orally administered this compound?

A5: Oral this compound has a low and variable bioavailability, averaging around 22% due to significant first-pass metabolism [].

Q6: How does this compound's metabolism impact its pharmacokinetic profile?

A6: this compound undergoes extensive hepatic metabolism, primarily by cytochrome P450 enzymes, particularly CYP3A4 [, ]. This leads to the formation of several metabolites, including northis compound, which also possesses pharmacological activity [, ].

Q7: Does this compound interact with other drugs?

A7: Yes, this compound can interact with various drugs due to its effects on drug-metabolizing enzymes and P-glycoprotein. For example, it can increase digoxin concentrations [], potentially leading to toxicity.

Q8: What are the main clinical applications of this compound?

A8: this compound is clinically used for treating various cardiovascular conditions, including:

  • Supraventricular tachycardia (SVT): Intravenous this compound effectively terminates AV nodal reentrant tachycardia [].
  • Hypertension: this compound lowers blood pressure [, ] and was found to be as effective as hydrochlorothiazide in achieving target blood pressure but with fewer patients requiring combination therapy [].
  • Angina pectoris: this compound improves exercise capacity and reduces angina symptoms [, , ].
  • Hypertrophic cardiomyopathy: this compound improves hemodynamic parameters and exercise capacity in patients with this condition [, ].

Q9: Are there differences in this compound's efficacy in different patient populations?

A9: Research suggests potential differences in this compound's effectiveness among different patient groups:

  • Age: In elderly patients with ischemic heart disease, this compound was less effective than Diltiazem in increasing exercise duration, although it improved ischemic thresholds [].
  • Training Status: Studies on sweating responses showed that L-type calcium channel blockade with this compound had a more pronounced effect on cholinergic sweating in trained individuals compared to untrained individuals [].

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